molecular formula C17H14O7 B1257904 cyathusal A CAS No. 943632-90-4

cyathusal A

Cat. No.: B1257904
CAS No.: 943632-90-4
M. Wt: 330.29 g/mol
InChI Key: SHZXMBWJQUATLH-ONEGZZNKSA-N
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Description

Cyathusal A is a heterotricyclic organic compound isolated from the fermented mushroom Cyathus stercoreus, primarily found in the humicolous soil of the Khasi hills (Meghalaya, India) within the Indo-Himalayan Region (IHR) . Its molecular formula is C₁₇H₁₄O₇ (monoisotopic mass: 330.07394 Da), characterized by a pyrano-isochromene core substituted with hydroxy, oxo, and propenyl groups . Recent studies also identify it as a promising anti-cancer agent targeting the kinesin protein Eg5, critical for mitotic spindle assembly in lung cancer cells .

Properties

CAS No.

943632-90-4

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

9,10-dihydroxy-8-methoxy-1-oxo-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carbaldehyde

InChI

InChI=1S/C17H14O7/c1-3-4-8-5-11-13(17(21)24-8)12-10(7-23-11)9(6-18)16(22-2)15(20)14(12)19/h3-6,19-20H,7H2,1-2H3/b4-3+

InChI Key

SHZXMBWJQUATLH-ONEGZZNKSA-N

SMILES

CC=CC1=CC2=C(C3=C(C(=C(C(=C3CO2)C=O)OC)O)O)C(=O)O1

Isomeric SMILES

C/C=C/C1=CC2=C(C3=C(C(=C(C(=C3CO2)C=O)OC)O)O)C(=O)O1

Canonical SMILES

CC=CC1=CC2=C(C3=C(C(=C(C(=C3CO2)C=O)OC)O)O)C(=O)O1

Other CAS No.

943632-90-4

Synonyms

cyathusal A

Origin of Product

United States

Comparison with Similar Compounds

Cyathusal B

  • Source : Also isolated from Cyathus stercoreus .
  • Structure: Shares the pyrano[4,3-c]isochromene backbone but differs in substituents: methoxy at position 8 and additional hydroxy groups at positions 6, 9, and 10 .
  • Activity : Exhibits radical-scavenging properties but lacks reported anti-cancer data compared to Cyathusal A .

Dillenetin

  • Structure : Shares the molecular formula C₁₇H₁₄O₇ but differs in stereochemistry (InChIKey: MHALJYZRPGYQSI-UHFFFAOYSA-N vs. SHZXMBWJQUATLH-ONEGZZNKSA-N for this compound) .

Functional Analogues in Anti-Cancer Screening

(−)-Cochlactone A

  • Source: Alkyl-phenyl ketone from Ganoderma cochlear .
  • Activity : Anti-inflammatory; binds Eg5 with lower RMSF (0.14 nm for this compound vs. 0.12 nm for Cochlactone A) , indicating less protein flexibility upon binding .
  • Pharmacology : Higher literature coverage (6 references vs. This compound’s 1), suggesting broader prior research .

Sterenin E

  • Source : Polyketide from Stereum hirsutum .
  • Activity : α-Glucosidase inhibitor; binds Eg5 with decreasing RMSD after 80 ns, contrasting this compound’s stable RMSD (0.31–0.37 nm) .

Phelligridin C

  • Source: Furopyranone derivative from Phellinus igniarius .
  • Activity : Cytotoxic to lung cancer cells; forms fewer hydrophobic interactions with Eg5 compared to this compound’s π–cation and salt-bridge bonds .

Comparative Data Table

Compound Source Molecular Formula Key Activities RMSF (nm) RMSD (nm) Binding Interactions
This compound Cyathus stercoreus C₁₇H₁₄O₇ DPPH scavenging, Eg5 inhibition 0.14 0.31–0.37 Hydrophobic, H-bonds, π–cation
Cyathusal B Cyathus stercoreus C₁₈H₁₆O₈ Radical scavenging N/A N/A N/A
(−)-Cochlactone A Ganoderma cochlear C₁₅H₁₈O₄ Anti-inflammatory, Eg5 inhibition 0.12 0.35–0.37 γ-Lactone-mediated H-bonds
Sterenin E Stereum hirsutum C₂₀H₂₄O₆ α-Glucosidase inhibition, Eg5 binding 0.10 0.33–0.35 Hydrophobic, ester group interactions
Phelligridin C Phellinus igniarius C₁₄H₁₂O₅ Lung cancer cytotoxicity 0.09 0.30–0.34 Furopyranone-mediated H-bonds

Research Findings and Mechanistic Insights

  • Eg5 Binding Dynamics : this compound induces the highest protein flexibility (RMSF = 0.14 nm) among analogues, suggesting a unique allosteric modulation of Eg5’s switch II and α-helix 4 regions .
  • Functional Groups : this compound’s aromatic rings and ester groups enhance hydrophobic interactions and H-bonding capacity, critical for stable Eg5 binding (binding energy: −8.9 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyathusal A
Reactant of Route 2
cyathusal A

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